Zermattite

Description

Zermattite is a rare mineral belonging to the chromate family, primarily composed of lead, chromium, and hydroxide ions. Its chemical formula is PbCrO₄(OH)₂, and it crystallizes in the monoclinic system. Discovered in the Zermatt region of Switzerland, this mineral is notable for its vibrant orange-red coloration and association with hydrothermal veins in metamorphic rocks . This compound’s structural framework consists of alternating layers of Pb²⁺ cations and CrO₄²⁻ tetrahedra, stabilized by hydroxide ions. Its formation is linked to oxidative weathering of primary chromium ores under alkaline conditions .

Properties

CAS No. |

12135-86-3 |

|---|---|

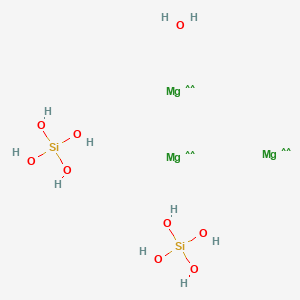

Molecular Formula |

H10Mg3O9Si2 |

Molecular Weight |

283.16 g/mol |

InChI |

InChI=1S/3Mg.2H4O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;2*1-4H;1H2 |

InChI Key |

BLBJBSRWBBRMGC-UHFFFAOYSA-N |

SMILES |

O.O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg] |

Canonical SMILES |

O.O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg] |

Other CAS No. |

12135-86-3 |

Synonyms |

Antigorite Asbestos, Serpentine Asbestos, Serpentine, Chrysotile (Mg3(OH)4(Si2O5)) Chrysotile Serpentine (Mineral) Serpentine Asbestos |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zermattite can be synthesized through hydrothermal processes involving the reaction of olivine with water and silica under specific conditions. The reaction can be represented as follows :

[ \text{Olivine} , (3\text{Mg}_2\text{SiO}_4) + 4\text{H}_2\text{O} + \text{SiO}_2 \rightarrow \text{Serpentine} , (2\text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4) ]

Further reaction with carbon dioxide can produce talc and magnesite :

[ \text{Serpentine} , (2\text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4) + 3\text{CO}_2 \rightarrow \text{Talc} , (\text{Mg}_3\text{Si}4\text{O}{10}(\text{OH})_2) + \text{Magnesite} , (3\text{MgCO}_3) + 3\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of antigorite involves the extraction of serpentinite rocks, which are then processed to separate antigorite from other minerals. This process typically includes crushing, grinding, and flotation techniques to obtain high-purity antigorite .

Chemical Reactions Analysis

Types of Reactions

Zermattite undergoes several types of chemical reactions, including dehydration, oxidation, and phase transformation.

Dehydration: At high pressures and temperatures, antigorite dehydrates to form olivine, orthopyroxene, and water

Phase Transformation: Under varying pressure and temperature conditions, antigorite can transform into other minerals such as talc, forsterite, and clinoenstatite.

Common Reagents and Conditions

Dehydration: Typically occurs at pressures of 0.3–10 GPa and temperatures ranging from 396 to 1100 K.

Oxidation: Involves the presence of oxygen and can occur at temperatures below 800°C.

Major Products

Dehydration: Produces olivine, orthopyroxene, and water.

Oxidation: Produces hematite and other oxidized minerals.

Phase Transformation: Produces talc, forsterite, and clinoenstatite.

Scientific Research Applications

Zermattite has a wide range of scientific research applications:

Material Science: This compound’s unique properties make it suitable for use in composite materials and as a reinforcement agent.

Environmental Science: Its ability to undergo phase transformations and release water makes it important in understanding geological processes and natural disasters like earthquakes.

Mechanism of Action

The mechanism of action of antigorite involves its structural properties and chemical composition. As a layered silicate mineral, antigorite’s atoms within a layer are held together by strong chemical bonds, while the bonds between layers are weaker. This structure allows for easy shear parallel to the basal planes, providing low friction coefficients and making it an effective lubricant .

In geological processes, antigorite’s dehydration releases water, which can induce partial melting of the mantle wedge and contribute to arc magmatism . The high-pressure and high-temperature conditions in subduction zones facilitate these reactions, making antigorite a key player in subduction dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zermattite shares structural and functional similarities with other chromate minerals. Below is a detailed analysis of its key analogues: Crocoite (PbCrO₄) and Vauquelinite (Pb₂Cu(CrO₄)(PO₄)(OH)) .

Table 1: Structural and Chemical Properties

| Property | This compound (PbCrO₄(OH)₂) | Crocoite (PbCrO₄) | Vauquelinite (Pb₂Cu(CrO₄)(PO₄)(OH)) |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Metal Composition | Pb²⁺, Cr⁶⁺ | Pb²⁺, Cr⁶⁺ | Pb²⁺, Cu²⁺, Cr⁶⁺ |

| Anionic Groups | CrO₄²⁻, OH⁻ | CrO₄²⁻ | CrO₄²⁻, PO₄³⁻, OH⁻ |

| Density (g/cm³) | 5.8–6.1 | 6.0–6.1 | 5.9–6.3 |

| Hardness (Mohs) | 2.5–3.0 | 2.5–3.0 | 3.0–3.5 |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Primary Occurrence | Hydrothermal veins | Oxidized Pb ore deposits | Copper-rich metamorphic zones |

Key Research Findings

Structural Stability : this compound’s hydroxide layers enhance its stability under acidic conditions compared to Crocoite, which decomposes more readily in low-pH environments .

Chromium Speciation : Unlike Vauquelinite, this compound lacks phosphate groups, making its Cr(VI) ions more mobile and environmentally hazardous .

Synthetic Analogues : Lab-synthesized this compound analogues (e.g., SrCrO₄(OH)₂) exhibit similar layered structures but lower thermal stability, suggesting lead’s critical role in lattice integrity .

Critical Analysis of Divergences

- Environmental Risks : this compound and Crocoite both pose Cr(VI) toxicity risks, but this compound’s hydroxide content may moderate leaching rates in groundwater compared to Crocoite’s rapid dissolution .

- Industrial Relevance : Crocoite’s historical use in pigments is well-documented, whereas this compound’s applications remain speculative due to its scarcity .

- Geochemical Significance: Vauquelinite’s copper content links it to Cu-Pb mineralization, while this compound is more diagnostic of chromium-rich hydrothermal systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.